GNE-9278

NMDA receptor Positive allosteric modulator Transmembrane domain

Studying NMDAR desensitization without confounding off-target effects? GNE-9278 is the only known PAM that attenuates Ca²⁺-dependent desensitization via a unique GluN1 pre-M1 binding site. • GluN2 subunit EC₅₀: 0.32-3.07 μM, enabling concentration-dependent subunit titration • Reduces peak-to-steady-state difference by 15%; doubles decay time constant in cortical neurons • 4-fold increase in GluN2D open probability; broad subunit activity unmatched by GNE-6901 or GNE-8324 Supplied ≥98% HPLC, ambient shipping, global delivery.

Molecular Formula C21H27N5O3S
Molecular Weight 429.5 g/mol
Cat. No. B1671978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-9278
SynonymsGNE-9278;  GNE 9278;  GNE9278.
Molecular FormulaC21H27N5O3S
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C
InChIInChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24)
InChIKeyOKXCVUICUUOADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide: Chemical Identity and Core Pharmacological Classification


The compound 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide, also designated GNE-9278, is a synthetic small-molecule positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR), a ligand-gated ion channel central to excitatory neurotransmission and synaptic plasticity [1]. It belongs to the triazolopyrimidine sulfonamide chemical class and acts via a unique binding site on the extracellular surface of the NMDAR transmembrane domain (TMD), specifically on the obligatory GluN1 subunit . Unlike orthosteric agonists or channel blockers, GNE-9278 requires agonist binding to potentiate receptor function, increasing peak current and agonist affinity while slowing receptor deactivation and altering desensitization kinetics [1].

Why 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide Cannot Be Substituted with Other NMDA Receptor PAMs


Generic substitution among NMDAR positive allosteric modulators is precluded by profound functional divergence driven by distinct binding sites and subunit-specific efficacy profiles. GNE-9278 binds uniquely to the pre-M1 region of the GluN1 transmembrane domain, a site not exploited by other clinically or preclinically characterized PAMs such as GNE-6901 (which targets the LBD dimer interface) or GNE-8324 (a GluN2A-selective PAM) [1]. This distinct binding site confers a singular ability to attenuate calcium-dependent desensitization of NMDAR currents, a property absent in other PAMs like dithiothreitol or copper ions [2]. Furthermore, GNE-9278 displays a broader subunit activity profile with quantifiable, subtype-dependent differences in potency (EC50) and maximal potentiation, whereas other PAMs exhibit either narrower subunit selectivity (e.g., CIQ for GluN2C/D) or different functional outcomes on channel gating and calcium permeability [1][3]. These mechanistic and functional differences preclude any assumption of functional equivalence and demand compound-specific selection for research applications.

Quantitative Evidence Guide: Differentiation of 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide Against Closest Analogs


Unique Transmembrane Domain (TMD) Binding Site in GluN1 Subunit

GNE-9278 possesses a unique binding site on the extracellular surface of the NMDA receptor transmembrane domain (TMD), specifically within the pre-M1 segment of the GluN1 subunit. This is distinct from other NMDAR PAMs such as GNE-6901, which binds at the LBD dimer interface, and GNE-8324, which exhibits GluN2A selectivity [1]. Mutation of a single residue (Lurcher motif) on GluN1 M3 can convert GNE-9278 modulation from positive to negative [1].

NMDA receptor Positive allosteric modulator Transmembrane domain

Selective NMDAR vs. AMPAR Positive Allosteric Modulation

GNE-9278 is a selective NMDAR positive allosteric modulator with no appreciable activity at AMPA receptors. In contrast, some other PAMs or related compounds may exhibit off-target modulation of AMPARs .

NMDA receptor AMPA receptor Selectivity

GluN2 Subunit-Dependent Potency (EC50) in Calcium Influx Assays

GNE-9278 potentiates NMDARs containing different GluN2 subunits with distinct EC50 values, demonstrating subunit-dependent efficacy. This contrasts with PAMs like GNE-8324, which are selective for GluN2A, and CIQ, which preferentially targets GluN2C/D .

NMDA receptor GluN2 subunits EC50

Reduction of Calcium-Dependent Desensitization of NMDAR Currents

GNE-9278 uniquely attenuates calcium-dependent desensitization of NMDAR currents, a property not shared by other PAMs such as dithiothreitol or copper ions. This functional divergence is linked to its distinct binding site on the GluN1 transmembrane domain [1].

NMDA receptor Desensitization Calcium-dependent inactivation

GluN2D-Specific Enhancement of Channel Gating, Conductance, and Calcium Permeability

GNE-9278 exerts subunit-specific effects on channel gating and permeation, particularly for GluN2D-containing receptors. While it stabilizes open states for both GluN2A and GluN2D receptors, the magnitude of effect differs markedly [1].

NMDA receptor GluN2D Single-channel conductance

Selective NMDAR Potentiation in Inhibitory vs. Excitatory Neurons

While GNE-8324 selectively enhances NMDAR-mediated synaptic responses in inhibitory but not excitatory neurons, GNE-9278 exhibits a distinct profile. Direct comparative data in this dimension are limited, but the broader subunit activity of GNE-9278 suggests differential effects on neuronal subpopulations [1][2].

NMDA receptor Synaptic transmission Inhibitory neurons

Optimal Research Applications for 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide Based on Quantitative Differentiation


Investigating Transmembrane Domain-Mediated Allosteric Regulation of NMDARs

GNE-9278 is the premier tool for studying allosteric modulation originating from the NMDAR transmembrane domain. Its unique binding site in the GluN1 pre-M1 region, and the ability to convert modulation from positive to negative via a single point mutation, provide unparalleled experimental control for dissecting TMD-mediated gating mechanisms [1]. Researchers investigating structure-function relationships of iGluR transmembrane domains should prioritize GNE-9278 over PAMs that target extracellular domains (e.g., GNE-6901) or exhibit narrow subunit selectivity (e.g., GNE-8324).

Selective Pharmacological Isolation of GluN2 Subunit-Containing NMDAR Populations

The distinct EC50 values of GNE-9278 for GluN2A (0.74 μM), GluN2B (3.07 μM), GluN2C (0.47 μM), and GluN2D (0.32 μM) enable concentration-dependent titration of subunit-specific potentiation in native tissues [1][2]. This is particularly valuable for studying GluN2C- and GluN2D-containing receptors, which are often underrepresented in commonly used pharmacological tools. Researchers can select GNE-9278 concentrations to preferentially enhance specific NMDAR subpopulations without relying on subunit-selective antagonists.

Probing the Role of Calcium-Dependent Desensitization in Synaptic Physiology and Pathology

GNE-9278 is the only known NMDAR PAM that attenuates calcium-dependent desensitization of NMDAR currents. This unique functional property, demonstrated by a 15% reduction in peak-to-steady-state difference and a doubling of the decay time constant in cortical neurons, makes GNE-9278 indispensable for studies investigating the physiological consequences of NMDAR desensitization [1]. Applications include examining how desensitization shapes synaptic integration, short-term plasticity, and calcium signaling in health and disease models (e.g., dementia, schizophrenia).

Dissecting GluN2D-Specific Contributions to Synaptic Plasticity and Excitotoxicity

The pronounced and subunit-specific effects of GNE-9278 on GluN2D-containing receptors—including a 4-fold increase in open probability, a 30% increase in unitary conductance, and a doubling of relative calcium permeability—provide a powerful tool for isolating the functional contributions of GluN2D subunits in complex systems [1]. Researchers studying synaptic plasticity, development, or excitotoxicity in brain regions enriched in GluN2D (e.g., cerebellum, thalamus, hippocampus) should use GNE-9278 to selectively enhance GluN2D-mediated signals, a capability not offered by other PAMs.

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